4-(Piperidine-1-carbonyl)phenylboronic acid 4-(Piperidine-1-carbonyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 389621-83-4
VCID: VC2429050
InChI: InChI=1S/C12H16BNO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7,16-17H,1-3,8-9H2
SMILES: B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O
Molecular Formula: C12H16BNO3
Molecular Weight: 233.07 g/mol

4-(Piperidine-1-carbonyl)phenylboronic acid

CAS No.: 389621-83-4

Cat. No.: VC2429050

Molecular Formula: C12H16BNO3

Molecular Weight: 233.07 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidine-1-carbonyl)phenylboronic acid - 389621-83-4

Specification

CAS No. 389621-83-4
Molecular Formula C12H16BNO3
Molecular Weight 233.07 g/mol
IUPAC Name [4-(piperidine-1-carbonyl)phenyl]boronic acid
Standard InChI InChI=1S/C12H16BNO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7,16-17H,1-3,8-9H2
Standard InChI Key PUXUKRSBJVVKMD-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O

Introduction

Chemical Identity and Structure

4-(Piperidine-1-carbonyl)phenylboronic acid (CAS: 389621-83-4) is characterized by a phenyl ring substituted with both a boronic acid group and a piperidine-1-carbonyl moiety . The compound belongs to several chemical categories including 6-membered heterocycles, amides, boronic acids & boronic acid derivatives, organoboranes, organometallics, and piperidines .

The compound is recognized by multiple alternative names in scientific literature:

  • 4-(Piperidin-1-ylcarbonyl)phenylboronic acid

  • 4-(Piperidine-1-carbonyl)benzeneboronic acid

  • B-[4-(1-Piperidinylcarbonyl)phenyl]boronic acid

  • Boronic acid, B-[4-(1-piperidinylcarbonyl)phenyl]-

  • Boronic acid, [4-(1-piperidinylcarbonyl)phenyl]-

  • [4-(Piperidin-1-Ylcarbonyl)Phenyl]Boronic Acid

  • [4-(Piperidine-1-carbonyl)phenyl]boronic acid

Structural Features

The molecular structure of 4-(Piperidine-1-carbonyl)phenylboronic acid consists of:

  • A phenyl (benzene) ring as the central framework

  • A boronic acid group (-B(OH)₂) at the para position (position 4) of the phenyl ring

  • A piperidine-1-carbonyl group (an amide formed between piperidine and a carboxylic acid) attached to the phenyl ring para to the boronic acid group

This structural arrangement creates a compound with dual functionality: the boronic acid group provides a reactive site for coupling reactions, while the piperidine amide offers interesting pharmacological properties and modulates the electronic characteristics of the molecule.

Physical and Chemical Properties

Table 1: Key Properties of 4-(Piperidine-1-carbonyl)phenylboronic acid

PropertyInformation
CAS Number389621-83-4
AppearanceWhite to off-white solid (typical for similar boronic acids)
Chemical Categories6-membered Heterocycles; Amides; Boronic Acids & Derivatives; Organoboranes; Organometallics; Piperidines
StabilityStore at room temperature
SolubilityTypically soluble in polar organic solvents (DMSO, THF, alcohols)

The boronic acid functionality of this compound is Lewis acidic due to the vacant p-orbital on boron, which allows it to form reversible covalent bonds with nucleophiles such as hydroxyl groups. This property is particularly important for its applications in cross-coupling reactions and potential sensor development.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4-(Piperidine-1-carbonyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions enable the formation of carbon-carbon bonds between the boronic acid and various halides or pseudohalides.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling with Boronic Acids

ComponentTypical Example
Boronic Acid4-(Piperidine-1-carbonyl)phenylboronic acid
Coupling PartnerAryl or vinyl halides
CatalystPd(OAc)₂ (0.03 equiv)
LigandPCy₃HBF₄ (0.12 equiv)
BaseK₂CO₃ (2.5 equiv)
AdditiveH₃BO₃ (2.0 equiv)
Temperature65°C
Reaction Time15 h

The search results indicate successful coupling reactions under these conditions, with yields ranging from moderate to excellent (50-98%) .

Pharmaceutical Applications

The piperidine-1-carbonyl functionality combined with the boronic acid group makes this compound particularly valuable in medicinal chemistry:

  • The piperidine ring contributes lipophilicity, potentially enhancing bioavailability in drug candidates

  • The amide linkage provides hydrogen bonding capabilities

  • The boronic acid group can serve as a pharmacophore in enzyme inhibitors

  • The compound can be used as a building block for drug discovery programs targeting various diseases

Materials Science Applications

In materials science, compounds like 4-(Piperidine-1-carbonyl)phenylboronic acid find applications in:

  • Development of conjugated organic materials

  • Preparation of boronate-containing polymers

  • Sensor technology, particularly for carbohydrate detection

  • Optoelectronic materials

Related Compounds and Derivatives

Pinacol Ester Derivative

The most closely related compound is 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester (CAS: 938043-31-3) :

Table 3: Comparison of 4-(Piperidine-1-carbonyl)phenylboronic acid and its Pinacol Ester

Property4-(Piperidine-1-carbonyl)phenylboronic acid4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester
CAS Number389621-83-4 938043-31-3
Molecular FormulaC₁₂H₁₆BNO₃C₁₈H₂₆BNO₃
Molecular Weight~233 g/mol315.2 g/mol
StabilityModerateEnhanced due to pinacol protection
StorageRoom temperature Ambient temperature

The pinacol ester form offers enhanced stability compared to the free boronic acid while maintaining its synthetic utility. This derivative is frequently preferred in research and development settings due to its improved shelf-life and handling properties .

Other Structural Analogs

Other structurally related compounds that might share similar properties include:

  • Phenylboronic acid (the parent structure without the piperidine-1-carbonyl substituent)

  • 4-Carboxyphenylboronic acid

  • Other para-substituted phenylboronic acids with varying amide functionalities

Reaction Mechanisms

Suzuki-Miyaura Coupling Mechanism

The mechanism for Suzuki-Miyaura coupling with 4-(Piperidine-1-carbonyl)phenylboronic acid typically follows this general pathway:

  • Oxidative addition of the aryl halide to the Pd(0) catalyst

  • Transmetalation involving the boronic acid, facilitated by base activation

  • Reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst

This mechanism explains the conditions observed in successful coupling reactions reported in research, particularly the need for palladium catalysts, phosphine ligands, and bases .

Other Chemical Transformations

Based on its structural features, 4-(Piperidine-1-carbonyl)phenylboronic acid may participate in:

  • Hydrolysis under basic conditions

  • Complexation with diols to form cyclic boronates

  • Chan-Lam coupling with amines and alcohols

  • Oxidative transformations to phenols

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